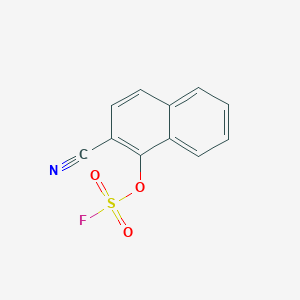
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound characterized by its complex structure, which includes a piperazine ring, a pyrazole ring, and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting with the formation of the piperazine ring One common method includes the reaction of 2-hydroxyphenylamine with piperazine-1-carboxylic acid chloride under controlled conditions to form the intermediate piperazine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Piperazine amine derivatives
Substitution: Alkylated or aminated piperazine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: The compound has shown promise in preclinical studies for its potential use in treating neurological disorders and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is structurally similar to other compounds containing piperazine and pyrazole rings. Some similar compounds include:
1-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethanone: Lacks the pyrazole ring.
2-(1H-pyrazol-1-yl)ethanone: Lacks the piperazine ring.
4-(2-Hydroxyphenyl)piperazine: Lacks the pyrazole ring and the ethanone group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14-5-2-1-4-13(14)17-8-10-18(11-9-17)15(21)12-19-7-3-6-16-19/h1-7,20H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWIJWJBVGTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2941266.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)



![(E)-2-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2941273.png)

![1-[4-(1H-1,2,4-Triazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2941276.png)

